molecular formula C14H14Cl2NNaO3 B8069713 sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B8069713
M. Wt: 338.2 g/mol
InChI Key: ZFDOLOCYGVTGDQ-LYCTWNKOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). It has been studied for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and autism . The compound is known for its high selectivity and potency, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate involves the reaction of (3,5-dichlorophenyl)amine with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Properties

IUPAC Name

sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOLOCYGVTGDQ-LYCTWNKOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
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sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Reactant of Route 3
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sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
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sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Reactant of Route 5
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sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

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